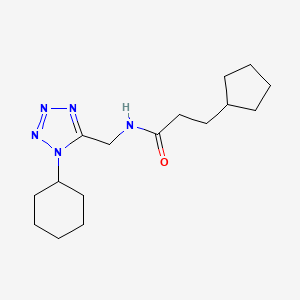

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-cyclopentylpropanamide

説明

This compound features a tetrazole ring substituted with a cyclohexyl group, connected via a methylene bridge to a 3-cyclopentylpropanamide moiety.

特性

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-3-cyclopentylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O/c22-16(11-10-13-6-4-5-7-13)17-12-15-18-19-20-21(15)14-8-2-1-3-9-14/h13-14H,1-12H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPFYFBQBLKZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)CCC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing tetrazoles is the Ugi-azide reaction, which involves the reaction of an aldehyde, an amine, an isocyanide, and an azide source under mild conditions . This reaction can be carried out in various solvents, including water, using catalysts such as tetradecyltrimethylammonium bromide to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-cyclopentylpropanamide may involve large-scale Ugi-azide reactions in continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.

化学反応の分析

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-cyclopentylpropanamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the tetrazole ring or the cyclohexyl and cyclopentyl groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrazole ring may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups onto the tetrazole ring.

科学的研究の応用

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-cyclopentylpropanamide has several scientific research applications:

Medicinal Chemistry: Tetrazole derivatives are known for their bioisosterism with carboxylic acids and amides, making them valuable in drug design for enhancing metabolic stability and bioavailability.

Materials Science: Tetrazoles are used in the development of high-energy materials, such as explosives and propellants, due to their high nitrogen content and stability.

Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-cyclopentylpropanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of carboxylic acids and amides, allowing it to bind to enzymes and receptors involved in various biological processes. This binding can modulate the activity of these targets, leading to therapeutic effects in medicinal applications.

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound diverges from analogs such as 5a–5j (–3), which possess substituted benzenamine groups instead of the 3-cyclopentylpropanamide chain. Key differences include:

- Substituent Type : The propanamide group introduces a flexible aliphatic chain and amide functionality, contrasting with the aromatic amines in 5a–5j . This may enhance lipophilicity and alter binding affinities in biological systems.

- Stereoelectronic Effects : The cyclohexyl group in the tetrazole ring is retained across analogs, but the propanamide’s electron-withdrawing nature could modulate the tetrazole’s acidity compared to electron-donating substituents (e.g., -OCH₃ or -F in 5f–5g ) .

Table 1: Comparative Physical Properties

*Data inferred from structural analogs due to absence of direct evidence.

- Synthetic Efficiency : The target compound’s synthesis might follow a pathway similar to 5a–5j , which use Au(PPh₃)OTf-catalyzed multicomponent reactions (). However, substituting aniline with a propanamide precursor could alter reaction kinetics and yields .

- Melting Points : Aromatic analogs (5a–5j ) exhibit higher melting points (112–210°C) due to rigid aromatic systems and intermolecular π-π stacking. The target compound’s aliphatic chain may reduce melting points, analogous to flexible amides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () .

Spectroscopic and Analytical Data

- IR Spectroscopy : The tetrazole ring’s -NH stretching (~3418 cm⁻¹ in 5a ) and C=N/C-N stretches (~1579 cm⁻¹) are consistent across analogs. The target compound’s amide group would introduce additional peaks for C=O (~1650 cm⁻¹) and N-H bending (~1612 cm⁻¹) .

- NMR Spectroscopy : The cyclohexyl group’s protons in the tetrazole moiety resonate at δ ~1.2–2.2 ppm (multiplet) in analogs. The cyclopentylpropanamide chain would show distinct signals: cyclopentyl protons (δ ~1.5–2.0 ppm) and propanamide’s methylene/methyl groups (δ ~2.3–3.5 ppm) .

生物活性

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-cyclopentylpropanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-cyclopentylpropanamide

- Molecular Formula : C_{16}H_{24}N_{6}O

- Molecular Weight : 320.41 g/mol

The biological activity of this compound is primarily attributed to the tetrazole moiety, which can act as a bioisostere for carboxylic acids. This allows it to interact with various biological targets, including enzymes and receptors, potentially modulating their activity. The presence of the cyclopentyl group may enhance lipophilicity, influencing membrane permeability and bioavailability.

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial activity. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymes. For instance, studies have shown that similar tetrazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Antiviral Activity

Tetrazoles have also been investigated for their antiviral properties. The ability of these compounds to interfere with viral replication processes makes them candidates for further development in antiviral therapies. Specific studies on related tetrazole compounds suggest potential efficacy against viruses such as HIV and influenza .

Anti-inflammatory Effects

Some tetrazole derivatives demonstrate anti-inflammatory properties by inhibiting key inflammatory mediators. This activity may be beneficial in treating conditions such as arthritis or other inflammatory diseases. The precise pathways involved often include the modulation of cytokine production and inhibition of inflammatory cell migration .

Research Findings and Case Studies

Recent studies have focused on synthesizing derivatives of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-cyclopentylpropanamide to explore their biological potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。